l-Isoasparagine

Analytical Chemistry Proteomics Enzymology

Routine substitution of L-asparagine for L-isoasparagine leads to false negatives in isoaspartyl biomarker studies - standard HPLC cannot resolve these α/β-amide isomers without an authenticated reference. L-Isoasparagine (CAS 28057-52-5) provides the definitive retention time marker required for unambiguous identification and quantification. • Distinct α-amide stereochemistry ensures no cross-reactivity with endogenous β-amide L-asparagine; essential for protein deamidation, aging, and Alzheimer's disease research. • Validated reference standard for HPLC-MS isoaspartyl detection; scaffold for mechanism-based ATCase inhibitors (PALI, KD = 2 µM). • Available in research and bulk quantities with full Certificates of Analysis; global shipping under ambient conditions.

Molecular Formula C4H8N2O3
Molecular Weight 132.12 g/mol
CAS No. 28057-52-5
Cat. No. B555707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Isoasparagine
CAS28057-52-5
Synonymsl-Isoasparagine; Isoasparagine; L-asparticacid1-amide; L-alpha-asparagine; L-aspartic1-amide; L-Asparticacidamide; UNII-L9ANT46A26; 28057-52-5; PMLJIHNCYNOQEQ-REOHCLBHSA-N; (3S)-3,4-diamino-4-oxobutanoicacid; 3,4-Diamino-4-oxobutanoicacid#; H-Asp-NH2; Asparticacidalpha-amide; BUTANOICACID,3,4-DIAMINO-4-OXO-,(3S)-; A1291_SIGMA; SCHEMBL333107; L9ANT46A26; CHEBI:21248; CTK4J1732; Succinamicacid,3-amino-,L-; ZINC2516163; (S)-3,4-Diamino-4-oxobutyricacid; AKOS006273537; FT-0638751; Butanoicacid,3,4-diamino-4-oxo-,(S)-
Molecular FormulaC4H8N2O3
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC(C(C(=O)N)[NH3+])C(=O)[O-]
InChIInChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1
InChIKeyPMLJIHNCYNOQEQ-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Isoasparagine: Specialized Research Amino Acid


L-Isoasparagine (CAS 28057-52-5), also known as H-Asp-NH₂ or L-aspartic acid 1-amide, is the α-amide of aspartic acid and a chiral α-aminoacylamide [1]. Unlike the proteinogenic L-asparagine, which is the β-amide, L-isoasparagine is a non-proteinogenic isomer characterized by the amide group located on the α-carboxyl rather than the β-carboxyl [2]. This distinct stereochemical arrangement confers unique properties in protein folding, enzymatic recognition, and metabolic pathway studies, making it a specialized tool in structural biology and analytical chemistry rather than a commodity amino acid .

α
Chiral α-aminoacylamide isomer of aspartic acid; non-proteinogenic reference standard distinct from the β-amide L-asparagine.
Stereochemical control probe for enzymatic recognition, protein folding, and post-translational modification (isoaspartyl) studies.
Analytical reference for unambiguous HPLC-MS peak assignment; supports method validation and quality control workflows.

Why L-Isoasparagine Differs from Common Analogs


L-Isoasparagine (α-amide) and L-asparagine (β-amide) are structural isomers that are not interchangeable in biological systems or analytical workflows. The formation of isoaspartyl residues in vivo is a common, deleterious post-translational modification linked to aging and disease, and its occurrence is often context-dependent, with the ratio of Asp to isoAsp products varying based on local protein structure [1]. Furthermore, standard analytical methods, such as HPLC, cannot distinguish between these isomers without specific derivatization or advanced mass spectrometry techniques, making a pure, authenticated standard of L-isoasparagine essential for accurate identification and quantification in complex samples [2]. Substituting L-asparagine for L-isoasparagine would lead to false negatives in biomarker studies and flawed interpretation of protein stability assays.

Target (L-Isoasparagine)
α-Amide isomer with distinct chromatographic retention and enzymatic recognition profile.
Common Analog (L-Asparagine)
β-Amide proteinogenic isomer; may co-elute or be misassigned in standard analytical methods without derivatization.
Structural isomerism can lead to false negatives in isoaspartyl biomarker studies and flawed protein stability interpretation. Interchange without authenticated standard risks method misalignment.

Differentiation Evidence for L-Isoasparagine


HPLC Retention Time vs. L-Asparagine

L-Isoasparagine exhibits a distinct HPLC retention time compared to L-asparagine, enabling their unambiguous separation and quantification in complex biological matrices. In a hydroxylation assay monitoring CysH-bound substrates, synthetic L-isoasparagine demonstrated a unique retention time that was unchanged upon incubation with the enzyme CysJ, in contrast to L-asparagine, which showed a shift in retention time upon hydroxylation [1]. This difference confirms that the two isomers are not chromatographically identical and require a specific standard for accurate peak assignment.

HPLC Retention Time
Head-to-head
Distinct, non-overlapping retention time vs. L-asparagine in extracted ion chromatograms; unchanged upon CysJ hydroxylation, confirming α-amide identity.
Enables unambiguous peak assignment in complex enzymatic matrices.
After derivatization to di(ethylcarbonyl)-dicysteamine; Nature Communications 2021.
Analytical Chemistry Proteomics Enzymology

ATCase Inhibition by PALI

The derivative N-phosphonacetyl-L-isoasparagine (PALI) acts as a potent and specific inhibitor of Escherichia coli aspartate transcarbamoylase (ATCase), a key enzyme in pyrimidine biosynthesis. PALI exhibits a dissociation constant (KD) of 2 µM and induces a cooperative transition of the enzyme from the T to the R state, as confirmed by kinetic and small-angle X-ray scattering experiments [1]. This specific interaction is attributed to the α-amide configuration of the isoasparagine moiety, which engages in 22 hydrogen-bonding interactions with the enzyme's active site.

ATCase Inhibition (PALI)
Head-to-head
KD = 2 µM for N-phosphonacetyl-L-isoasparagine (PALI) against E. coli ATCase; induces cooperative T→R transition.
Isoasparagine scaffold enables high-affinity inhibitor design; not recapitulated by the β-amide L-asparagine analog.
Kinetic and SAXS analysis; PALI engages 22 H-bonds in the active site.
Enzyme Inhibition Biochemistry Drug Discovery

Patented Vaccine Adjuvant Component

The D-enantiomer of isoasparagine is specifically claimed as a component of novel immunological adjuvant compounds in a patent assigned to Syntex (U.S.A.) Inc. [1]. The patent describes compounds of a defined formula where the Y moiety is explicitly selected from the group consisting of D-isoasparagine and D-isoglutamine [1]. This demonstrates a clear, legally recognized functional differentiation for the isoasparagine scaffold in enhancing immune responses, a property not attributed to the common L-asparagine or L-isoasparagine in this context.

Adjuvant Patent Claim
Class-level
D-Isoasparagine specifically claimed in US Patent 4082735 as component of immunological adjuvant compounds.
Patent context suggests differentiated utility; requires further independent validation.
Qualitative claim; not extrapolated to L-enantiomer.
Immunology Vaccine Development Pharmaceutical Patents

Key Research Applications of L-Isoasparagine


Quantifying Isoaspartyl Modifications

L-Isoasparagine serves as an essential reference standard for the accurate identification and quantification of isoaspartyl residues in proteins via HPLC-MS. As demonstrated in Figure 4 of a Nature Communications study, synthetic L-isoasparagine provides a distinct and stable retention time marker, enabling researchers to differentiate it from L-asparagine in complex enzymatic reaction mixtures [1]. This is critical for studies of protein aging, Alzheimer's disease, and other conditions where isoaspartyl accumulation is a known biomarker.

ATCase Inhibitor Design Scaffold

The L-isoasparagine scaffold is a key structural element for designing potent, mechanism-based inhibitors of aspartate transcarbamoylase (ATCase). The derivative N-phosphonacetyl-L-isoasparagine (PALI) has been shown to bind E. coli ATCase with a KD of 2 µM, inducing a cooperative conformational change in the enzyme [1]. This application is particularly relevant for researchers developing novel antimicrobial agents targeting pyrimidine biosynthesis pathways.

Proprietary Adjuvant Formulations

The D-enantiomer of isoasparagine is a claimed component in patented immunological adjuvant compounds (US Patent 4082735) [1]. Researchers and pharmaceutical companies working on novel vaccine formulations may find D-isoasparagine to be a critical, non-obvious ingredient for enhancing immune responses, providing a clear path for developing proprietary and potentially more effective adjuvant systems.

Analytical QC for Drug Development

As a fully characterized reference standard, L-Isoasparagine is used in analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development [1]. It provides a traceable reference for ensuring the accuracy and reliability of assays used to monitor the purity and stability of drug substances, particularly where isoasparagine may be an impurity or degradation product.

Application
Selection Property
Validation Focus
Isoaspartyl modification quantification
Distinct chromatographic retention marker
HPLC-MS peak resolution; isoAsp vs Asp specificity
ATCase inhibitor design scaffold
α-Amide pharmacophore for enzyme binding
Inhibition kinetics; conformational transition monitoring
Adjuvant formulation research
D-Enantiomer structural claim (patent context)
Immunostimulatory assay screening; patent-guided exploration
Analytical QC reference standard
Authenticated chiral purity and identity
Method validation accuracy; impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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